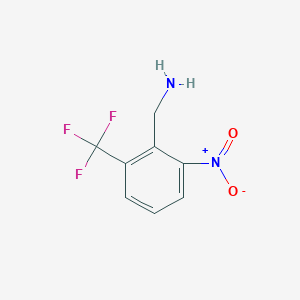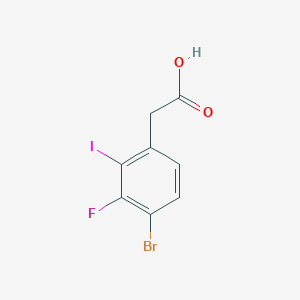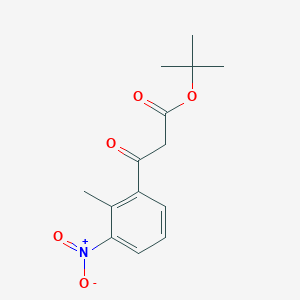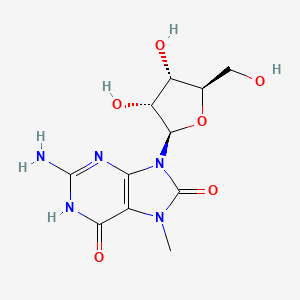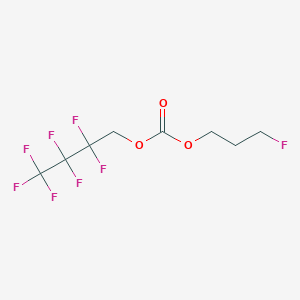
2'-Deoxy-5-iodouridine3',5'-bis(4-Methylbenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) is a chemical compound with the molecular formula C23H19IN2O7. It is a derivative of uridine, a nucleoside that is a component of RNA.
Méthodes De Préparation
The synthesis of 2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) typically involves multiple steps. The starting material, 2’-deoxyuridine, undergoes iodination to introduce the iodine atom at the 5-position. This is followed by esterification with 4-methylbenzoic acid to form the final product. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Analyse Des Réactions Chimiques
2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Common reagents used in these reactions include bases, acids, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in nucleic acid metabolism.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom and ester groups play crucial roles in its activity, affecting its interaction with enzymes and other molecular targets. The compound can inhibit the replication of viruses or the proliferation of cancer cells by disrupting nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) can be compared with other nucleoside derivatives, such as:
2’-Deoxyuridine: Lacks the iodine and ester groups, resulting in different chemical properties and biological activities.
5-Iodouridine: Contains an iodine atom but lacks the ester groups, affecting its solubility and reactivity.
3’,5’-Bis(4-Methylbenzoate) derivatives: Similar ester groups but different nucleoside bases, leading to variations in their applications and mechanisms of action.
This compound’s unique combination of iodine and ester groups distinguishes it from other nucleoside derivatives, providing specific advantages in certain applications.
Propriétés
Formule moléculaire |
C25H23IN2O7 |
|---|---|
Poids moléculaire |
590.4 g/mol |
Nom IUPAC |
[5-(5-iodo-2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C25H23IN2O7/c1-14-3-7-16(8-4-14)23(30)33-13-20-19(35-24(31)17-9-5-15(2)6-10-17)11-21(34-20)28-12-18(26)22(29)27-25(28)32/h3-10,12,19-21H,11,13H2,1-2H3,(H,27,29,32) |
Clé InChI |
OENJVMKAWHZWNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)

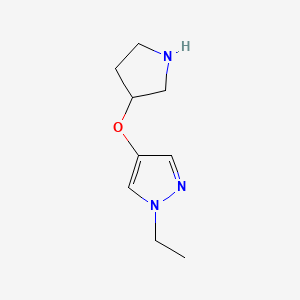

![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)
